3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one
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Description
3-(3-Chlorophenyl)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C19H21ClN6O and its molecular weight is 384.87. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Applications
Several studies have synthesized derivatives of triazole and piperazine compounds, showing good to moderate antimicrobial activities against various microorganisms. For instance, novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives were synthesized, demonstrating good or moderate activities against test microorganisms, indicating the potential for developing antimicrobial agents from this chemical framework (Bektaş et al., 2007). Similarly, a study on piperazine and triazolo-pyrazine derivatives revealed superior antimicrobial properties against A. baumannii, showcasing the compound's role in antimicrobial activity enhancement (Patil et al., 2021).
Antidiabetic Applications
Research has also been directed towards evaluating the antidiabetic properties of triazolo-pyridazine-6-yl-substituted piperazines. A family of these compounds was synthesized and assessed for their Dipeptidyl peptidase-4 (DPP-4) inhibition potentials, a mechanism relevant for anti-diabetic medication development. The study found that certain derivatives exhibited excellent antioxidant and insulinotropic activity, suggesting their utility in managing diabetes (Bindu et al., 2019).
Receptor Binding Affinity
The synthesis of piperazine-derived triazolo-pyrazines as adenosine A2a receptor antagonists highlights another scientific application of the compound's derivatives. One such study achieved the synthesis through a series of steps, resulting in derivatives that showed moderate adenosine A2a receptor binding affinity and selectivity over the A1 receptor. This research underscores the compound's potential in the development of receptor-targeted therapies (Peng et al., 2005).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN6O/c1-14-22-23-19-18(21-7-8-26(14)19)25-11-9-24(10-12-25)17(27)6-5-15-3-2-4-16(20)13-15/h2-4,7-8,13H,5-6,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMFRJDRRHITICN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)CCC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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